molecular formula C10H10F3N5O B14930245 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14930245
M. Wt: 273.21 g/mol
InChI Key: ZMWMFIHSSCAUPH-UHFFFAOYSA-N
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Description

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the N-(1-methyl-1H-pyrazol-3-yl) group.

    1-methyl-N-(1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.

Uniqueness

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the carboxamide group can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C10H10F3N5O

Molecular Weight

273.21 g/mol

IUPAC Name

2-methyl-N-(1-methylpyrazol-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H10F3N5O/c1-17-4-3-8(16-17)14-9(19)6-5-7(10(11,12)13)15-18(6)2/h3-5H,1-2H3,(H,14,16,19)

InChI Key

ZMWMFIHSSCAUPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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